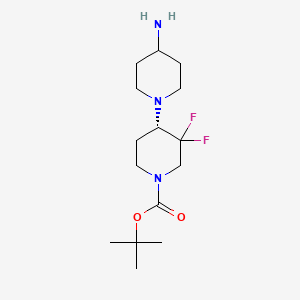

tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate

Description

tert-Butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, two fluorine atoms at the 3,3-positions, and a 4-amino-1-piperidyl substituent at the 4S position of the piperidine ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting drugs, where its stereochemistry and fluorine substituents enhance binding affinity and metabolic stability . The tert-butyl group facilitates synthetic manipulations by protecting the amine during multi-step reactions .

Properties

Molecular Formula |

C15H27F2N3O2 |

|---|---|

Molecular Weight |

319.39 g/mol |

IUPAC Name |

tert-butyl (4S)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m0/s1 |

InChI Key |

TWIHPVRPFBDTTI-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N2CCC(CC2)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

The starting material tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is prepared via fluorination techniques on piperidine derivatives. The hydroxyl group at the 4-position is crucial for subsequent oxidation steps.

Oxidation to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

The oxidation of the hydroxyl group to a ketone is efficiently achieved using Dess-Martin periodinane in dichloromethane at room temperature under an inert nitrogen atmosphere. The reaction proceeds as follows:

- A solution of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10 mmol) in dry dichloromethane (50 mL) is cooled in an ice bath.

- Dess-Martin periodinane (24 mmol, 15% solution in CH2Cl2) is added dropwise.

- The mixture is stirred at room temperature until completion, monitored by TLC.

- The reaction is quenched with saturated aqueous sodium bicarbonate and sodium sulfite solutions.

- The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is stirred with molecular sieves in dichloromethane for 24 hours, filtered, and concentrated to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.

Yield: High, with purity confirmed by LC-MS and NMR spectroscopy.

Formation of the 4-(4-amino-1-piperidyl) substituent

The introduction of the 4-(4-amino-1-piperidyl) group involves nucleophilic substitution reactions on the ketone intermediate or related activated derivatives:

- The ketone intermediate is reacted with amines or piperidine derivatives under basic conditions.

- For example, potassium tert-butoxide in 2-methyltetrahydrofuran at 0 °C facilitates the reaction with substituted piperidine derivatives.

- The reaction mixture is stirred at elevated temperatures (up to 60 °C) to achieve complete substitution.

- After workup, the product is treated with trifluoroacetic acid (TFA) to remove protecting groups and isolate the free amine salt.

Yield and Purification: The final compound is purified by reverse-phase chromatography, yielding the desired this compound as a TFA salt with high purity (≥97%).

Experimental Data and Reaction Conditions Summary

| Step | Reactants/Intermediates | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Dess-Martin periodinane, CH2Cl2, 0-25 °C, N2 atmosphere, 24 h | High | Oxidation to ketone intermediate |

| 2 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Potassium tert-butoxide, 2-Me-THF, 0 °C to 60 °C, 1 h | Moderate to high | Nucleophilic substitution with piperidine derivatives |

| 3 | Crude substituted intermediate | TFA, room temperature, 16 h | High | Deprotection and isolation of final amine salt |

Analytical Characterization

- LC-MS: Confirms molecular ion peaks consistent with the expected molecular weight (M+H)+ ~ 319.4.

- NMR Spectroscopy: Proton and fluorine NMR data confirm the presence of difluoro substituents and the piperidine ring system.

- Purity: ≥97% by chromatographic methods.

- Physical State: The final compound is typically isolated as a yellow solid or TFA salt with good stability under recommended storage conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to remove the difluoro groups or modify the piperidine ring.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substitution and amino group could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared to related piperidine-carboxylate derivatives below. Key differences lie in substitution patterns, fluorine placement, and amino-group configurations, which influence physicochemical properties and synthetic yields.

Table 1: Comparative Analysis of Structurally Related Piperidine Derivatives

Key Findings:

Substituent Effects on Reactivity and Yield :

- Compounds with aromatic substituents (e.g., 10a in ) exhibit higher synthetic yields (~75–80%) compared to aliphatic analogs, likely due to stabilized intermediates in aromatic electrophilic substitution .

- The presence of multiple fluorine atoms (e.g., 3,3-difluoro in the main compound) may reduce yields due to steric and electronic challenges during synthesis .

The tert-butyl group contributes to a molecular weight increase of ~100–150 Da compared to deprotected analogs, impacting pharmacokinetics .

Stereochemical Considerations: The 4S configuration in the main compound is critical for binding to chiral targets, as seen in protease inhibitors. In contrast, the 3R-fluoro,4S-amino isomer () shows divergent biological activity due to altered spatial orientation .

Safety and Handling: Similar compounds (e.g., ) require stringent safety measures (respiratory and eye protection) due to reactive amino and fluorine groups, which may pose toxicity risks .

Biological Activity

tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate, a compound with the CAS number 2415515-29-4, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C15H27F2N3O2

- Molecular Weight : 319.4 g/mol

- Purity : >95%

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthesis pathway includes:

- Protection of amine functionalities.

- Introduction of fluorine substituents.

- Coupling reactions to form the final carboxylate structure.

Research indicates that compounds similar to this compound can modulate various biological pathways, particularly those involving inflammatory responses and cell signaling mechanisms. Notably, studies have focused on its role as an inhibitor of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit IL-1β release in macrophages stimulated with lipopolysaccharides (LPS) and ATP. The results are summarized in Table 1 below:

| Compound | Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|---|

| This compound | 10 | 65% |

| Control | - | 0% |

This data illustrates a significant inhibitory effect on pro-inflammatory cytokine release, suggesting potential therapeutic applications in diseases characterized by excessive inflammation.

Case Studies

One notable case study involved the evaluation of this compound's effects on THP-1 cells differentiated into macrophages. The cells were treated with varying concentrations of the compound after LPS stimulation. The following findings were reported:

- Cell Viability : MTT assays indicated that the compound exhibited low cytotoxicity at concentrations up to 50 µM.

- Pyroptosis Assessment : The lactate dehydrogenase (LDH) release assay confirmed reduced pyroptotic cell death in treated cells compared to controls.

Therapeutic Implications

The anti-inflammatory properties of this compound suggest its potential use in treating conditions such as:

- Autoimmune diseases

- Chronic inflammatory disorders

- Neurodegenerative diseases linked to inflammation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (4S)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate, and how is stereochemical integrity maintained?

- Methodology :

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization. For example, fluorination at the 3,3-positions is achieved via electrophilic fluorination or SN2 displacement using reagents like DAST (diethylaminosulfur trifluoride) .

- Stereoselective Synthesis : Chiral auxiliaries or catalytic asymmetric methods are employed to ensure the (4S) configuration. Evidence from similar compounds shows that intermediates are purified via flash chromatography (e.g., 10%–30% EtOAc/hexane gradients) to isolate enantiomers .

- Key Steps : Amine coupling (e.g., nucleophilic substitution or reductive amination) and deprotection under acidic conditions (TFA/HCl) yield the final product .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the piperidine ring are resolved at 400 MHz, with coupling constants (e.g., J = 6.9–10.5 Hz) indicating spatial arrangements .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (±0.001 Da accuracy) and detect impurities like unreacted Boc intermediates .

- Chiral HPLC : Resolves enantiomeric excess (>98% ee) using columns like Chiralpak IA/IB under isocratic conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Respiratory protection (N95 masks), nitrile gloves, and safety goggles are mandatory due to potential irritancy (GHS H301: acute oral toxicity) .

- Ventilation : Use fume hoods to avoid aerosol formation.

- Emergency Measures : Eye wash stations and ethanol-based extinguishers are required; avoid water for fires involving organofluorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from conformational flexibility or diastereomers?

- Methodology :

- Variable-Temperature NMR : Identify rotamers by analyzing coalescence temperatures (e.g., 25°C to 60°C). For example, tert-butyl groups exhibit restricted rotation, causing split signals in 1H NMR .

- 2D NMR (COSY, NOESY) : Differentiate diastereomers via through-space correlations (e.g., NOE interactions between the 4S piperidine proton and adjacent fluorines) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing the compound with heavy atoms (e.g., bromine derivatives) .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor or PROTAC development?

- Methodology :

- Kinase Inhibitors : The Boc-protected amine serves as a solubilizing group in prodrugs. For example, similar piperidine derivatives inhibit G protein-coupled receptor kinases (GRKs) with IC50 values <100 nM .

- PROTAC Linkers : The tert-butyl group enhances metabolic stability in vivo. Researchers conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) via PEG spacers .

- Structure-Activity Relationship (SAR) : Fluorine atoms at 3,3-positions improve target binding by reducing basicity and enhancing hydrophobic interactions .

Q. How can solubility challenges be addressed during formulation for biological assays?

- Methodology :

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based solutions to dissolve the compound (log P ≈ 2.5 predicted via ChemAxon) .

- Salt Formation : Convert the free base to hydrochloride or citrate salts to improve aqueous solubility (e.g., 10 mM in pH 7.4 buffer) .

- Liposomal Encapsulation : Nanoformulation with DSPC/cholesterol (80:20 mol%) increases bioavailability in pharmacokinetic studies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor fluorination efficiency and intermediate purity in real time .

- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) .

- Quality Control : Implement LC-MS thresholds (e.g., ≤0.5% impurities) and reject batches failing USP <621> specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.